

independent verification of LQ23's potency (IC50)

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Compound of Interest

Compound Name: LQ23
Cat. No.: B15136801

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An Independent Verification of **LQ23**'s Potency (IC50) and Comparison with Alternative CLK2 Inhibitors

For researchers and professionals in drug development, the independent verification of a compound's potency is a critical step in the evaluation of its therapeutic potential. This guide provides an objective comparison of **LQ23**, a selective inhibitor of CDC2-like kinase 2 (CLK2), with other known CLK2 inhibitors. The data presented is supported by experimental methodologies to ensure a comprehensive understanding of the compound's performance.

Comparative Potency of CLK2 Inhibitors

The potency of an inhibitor is quantitatively measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values of **LQ23** and other selected CLK2 inhibitors.

Compound Name	Target(s)	IC50 (CLK2) [nM]	Additional Information
LQ23	CLK2	1.4	Also inhibits CLK1 (2.1 nM) and CLK4 (3.2 nM). Exhibits anti-inflammatory activity. [1]
Teplinovivint	CLK2, CLK3, DYRK1A	5.0	A canonical Wnt signaling inhibitor.[2]
Rogocekib (CTX-712)	CLK2	1.4	An orally available and highly potent CLK inhibitor.[2]
MW01	CLK2, CLK4	360	A specific inhibitor for DNA damage-induced NF-κB activity.[2]
MW05	CLK2, CLK4	1400	A specific inhibitor for DNA damage-induced NF-κB activity.[2]
CAF022	CLK2	32	High-affinity CLK2 target engagement demonstrated in cells. [3]
CAF061	CLK2	24	High-affinity CLK2 target engagement demonstrated in cells. [3]
Compound 670551	CLK2	619.7	Identified as a novel CLK2 inhibitor for triple-negative breast cancer.[4][5]

Experimental Protocols for IC50 Determination

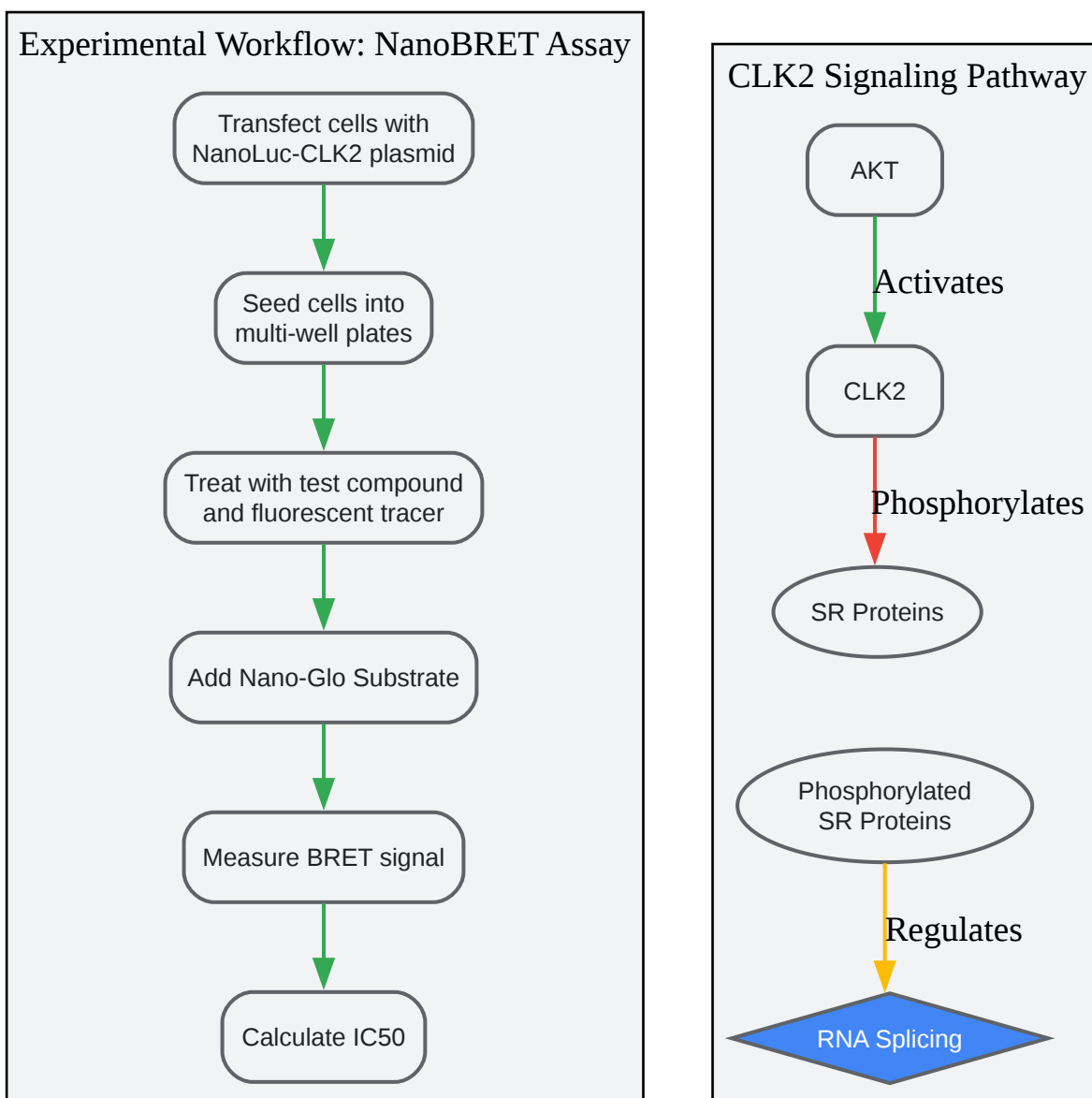
The determination of IC50 values is crucial for comparing the potency of different inhibitors. A common and robust method employed for such kinase assays is the NanoBRET™ Target Engagement Intracellular Kinase Assay.

NanoBRET™ Target Engagement Assay

This assay measures the ability of a test compound to displace a fluorescent tracer from the active site of a NanoLuc® luciferase-tagged kinase in live cells. The resulting Bioluminescence Resonance Energy Transfer (BRET) signal is inversely proportional to the compound's affinity for the target kinase.

Workflow:

- **Cell Preparation:** Cells are transiently or stably transfected with a plasmid expressing the NanoLuc®-CLK2 fusion protein.
- **Assay Plating:** The transfected cells are seeded into 96-well or 384-well plates.
- **Compound Treatment:** The cells are treated with a serial dilution of the test compound (e.g., **LQ23**) and the NanoBRET™ tracer.
- **Signal Detection:** After an incubation period, the NanoBRET™ Nano-Glo® Substrate is added, and the BRET signal is measured using a luminometer.
- **Data Analysis:** The IC50 value is calculated by plotting the BRET ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.



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- [5. In silico identification of a novel Cdc2-like kinase 2 \(CLK2\) inhibitor in triple negative breast cancer - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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